Cas no 356531-62-9 (N-(4-Fluorobenzyl)-1-phenylethanamine)
N-(4-Fluorobenzyl)-1-phenylethanamine Chemical and Physical Properties
Names and Identifiers
-
- N-(4-Fluorobenzyl)-1-phenylethanamine
- (4-Fluoro-benzyl)-(1-phenyl-ethyl)-amine
- (4-fluorobenzyl)(1-phenylethyl)amine(SALTDATA: HCl)
- (4-Fluorobenzyl)-(1-phenylethyl)amine
- [(4-fluorophenyl)methyl](phenylethyl)amine
- AC1MBZCJ
- AN-329
- CTK4H5051
- Oprea1_548689
- SBB018214
-
- Inchi: InChI=1S/C15H16FN/c1-12(14-5-3-2-4-6-14)17-11-13-7-9-15(16)10-8-13/h2-10,12,17H,11H2,1H3
- InChI Key: HSJNHKWTWTXYLV-UHFFFAOYSA-N
- SMILES: CC(C1=CC=CC=C1)NCC2=CC=C(C=C2)F
Computed Properties
- Exact Mass: 229.12678
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
Experimental Properties
- PSA: 12.03
N-(4-Fluorobenzyl)-1-phenylethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 015135-250mg |
N-(4-fluorobenzyl)-1-phenylethanamine |
356531-62-9 | 95% | 250mg |
£160.00 | 2022-02-28 | |
| Fluorochem | 015135-1g |
N-(4-fluorobenzyl)-1-phenylethanamine |
356531-62-9 | 95% | 1g |
£372.00 | 2022-02-28 | |
| Fluorochem | 015135-2g |
N-(4-fluorobenzyl)-1-phenylethanamine |
356531-62-9 | 95% | 2g |
£598.00 | 2022-02-28 | |
| A2B Chem LLC | AD39313-10mg |
(4-FLUOROBENZYL)(1-PHENYLETHYL)AMINE |
356531-62-9 | 95% | 10mg |
$225.00 | 2024-04-20 | |
| A2B Chem LLC | AD39313-20mg |
(4-FLUOROBENZYL)(1-PHENYLETHYL)AMINE |
356531-62-9 | 95% | 20mg |
$237.00 | 2024-04-20 | |
| A2B Chem LLC | AD39313-50mg |
(4-FLUOROBENZYL)(1-PHENYLETHYL)AMINE |
356531-62-9 | 95% | 50mg |
$268.00 | 2024-04-20 | |
| A2B Chem LLC | AD39313-100mg |
(4-FLUOROBENZYL)(1-PHENYLETHYL)AMINE |
356531-62-9 | 95% | 100mg |
$298.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1432961-1g |
N-(4-fluorobenzyl)-1-phenylethan-1-amine |
356531-62-9 | 95+% | 1g |
¥3116.00 | 2024-05-17 | |
| Crysdot LLC | CD12079351-1g |
N-(4-Fluorobenzyl)-1-phenylethanamine |
356531-62-9 | 95+% | 1g |
$374 | 2024-07-24 |
N-(4-Fluorobenzyl)-1-phenylethanamine Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
Additional information on N-(4-Fluorobenzyl)-1-phenylethanamine
Comprehensive Overview of N-(4-Fluorobenzyl)-1-phenylethanamine (CAS No. 356531-62-9): Properties, Applications, and Market Insights
N-(4-Fluorobenzyl)-1-phenylethanamine (CAS No. 356531-62-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its fluorobenzyl and phenylethanamine moieties, exhibits unique chemical properties that make it valuable for various applications. Researchers and industry professionals frequently search for terms like "N-(4-Fluorobenzyl)-1-phenylethanamine uses", "CAS 356531-62-9 properties", and "fluorobenzyl derivatives in medicine", highlighting its relevance in contemporary scientific discussions.
The molecular structure of N-(4-Fluorobenzyl)-1-phenylethanamine includes a fluorine atom attached to a benzyl group, which enhances its electronic and steric properties. This structural feature is often explored in drug design, particularly in the development of central nervous system (CNS) agents and neurotransmitter modulators. Recent trends in pharmaceutical research emphasize the importance of fluorinated compounds, as they often exhibit improved bioavailability and metabolic stability. Searches for "fluorinated amines in drug discovery" and "phenylethanamine derivatives" reflect this growing interest.
One of the key applications of N-(4-Fluorobenzyl)-1-phenylethanamine lies in its potential role as an intermediate in the synthesis of more complex molecules. Its amine and aryl functionalities make it a versatile building block for medicinal chemistry and material science. For instance, it can be used to create compounds with potential antidepressant or analgesic effects, aligning with the current focus on mental health therapeutics. Queries such as "amine intermediates in pharmaceuticals" and "fluorobenzyl compounds synthesis" are commonly associated with this compound.
The market for N-(4-Fluorobenzyl)-1-phenylethanamine is influenced by the demand for innovative pharmaceutical ingredients and specialty chemicals. With the rise of personalized medicine and targeted therapies, the need for high-purity intermediates like this compound has increased. Industry reports often highlight the growth of the fluorochemicals market, driven by advancements in drug delivery systems and biocompatible materials. Popular search terms like "specialty chemicals market trends" and "pharmaceutical intermediates demand" underscore its commercial significance.
From a synthetic perspective, N-(4-Fluorobenzyl)-1-phenylethanamine can be prepared through well-established organic reactions, such as reductive amination or nucleophilic substitution. These methods are frequently discussed in academic and industrial settings, with searches for "synthesis of fluorobenzyl amines" and "optimization of phenylethanamine derivatives" being particularly common. The compound's stability under various conditions also makes it a candidate for scale-up production, a topic of interest for manufacturers.
In addition to its pharmaceutical applications, N-(4-Fluorobenzyl)-1-phenylethanamine has potential uses in agrochemicals and material science. For example, fluorinated compounds are often employed in the development of pesticides and herbicides due to their enhanced activity and selectivity. Similarly, in material science, such compounds can contribute to the creation of advanced polymers and coatings. Searches like "fluorinated compounds in agriculture" and "amine-based materials" reflect these diverse applications.
Quality control and analytical characterization are critical aspects of working with N-(4-Fluorobenzyl)-1-phenylethanamine. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are routinely used to ensure purity and identity. Researchers often look for information on "analytical methods for amine compounds" and "quality standards for fluorinated intermediates", emphasizing the need for reliable data in this field.
Environmental and safety considerations are also paramount when handling N-(4-Fluorobenzyl)-1-phenylethanamine. While the compound is not classified as hazardous under standard regulations, proper laboratory practices and waste disposal protocols must be followed. Topics such as "green chemistry for amine synthesis" and "sustainable chemical production" are increasingly relevant, as the industry moves toward more eco-friendly processes.
In conclusion, N-(4-Fluorobenzyl)-1-phenylethanamine (CAS No. 356531-62-9) is a compound of significant scientific and industrial interest. Its unique structure and versatile applications make it a valuable asset in pharmaceutical research, material science, and beyond. By addressing common search queries and aligning with current trends, this overview provides a comprehensive and SEO-optimized resource for professionals seeking detailed information on this compound.
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